molecular formula C12H10N2O2 B6615505 2-methyl-5-nitro-3-phenylpyridine CAS No. 1214353-99-7

2-methyl-5-nitro-3-phenylpyridine

Cat. No.: B6615505
CAS No.: 1214353-99-7
M. Wt: 214.22 g/mol
InChI Key: IUZXUDZAWMCDQL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-phenylpyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-3-phenylpyridine can be achieved through several methods. One common approach involves the nitration of 2-methyl-3-phenylpyridine. This process typically uses a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position .

Another method involves the cyclocondensation of acylpyruvates with enamines derived from nitroacetone and nitroacetophenones . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer several benefits, including shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-3-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products

Major products formed from these reactions include 2-methyl-5-amino-3-phenylpyridine and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

2-Methyl-5-nitro-3-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-3-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridines such as 3-nitropyridine and 4-nitropyridine. These compounds share the nitro group but differ in the position of substitution on the pyridine ring .

Uniqueness

2-Methyl-5-nitro-3-phenylpyridine is unique due to the presence of both a phenyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-nitro-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXUDZAWMCDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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